molecular formula C17H16ClNO4S2 B2553036 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1421514-76-2

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B2553036
CAS RN: 1421514-76-2
M. Wt: 397.89
InChI Key: QFMOLPNQVPACLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO4S2 and its molecular weight is 397.89. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of isomorphous benzenesulfonamide crystal structures, determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, reveals the impact of chlorine atom positioning on crystal packing. This research highlights the significance of such molecular interactions in understanding the structural properties of benzenesulfonamides, potentially including our compound of interest. The findings may be pivotal for designing materials with desired crystal properties for various applications (J. Bats, T. M. Frost, & A. Hashmi, 2001).

Synthesis and Derivatization

The synthesis and derivatization of arylsulfonylthiophene and furan sulfonamides from the 3-arylsulfonyl heterocycle via chlorosulfonation have been explored. This process involves creating bromomethyl analogs, which serve as precursors to amine derivatives. Such methodologies are crucial for developing novel compounds with potential applications in drug development and material science (G. Hartman & W. Halczenko, 1990).

Photochemical and Photophysical Properties

Research on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlights their significant photochemical and photophysical properties. These properties are beneficial for applications in photodynamic therapy, especially in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of such compounds underline their potential as Type II photosensitizers in medical research (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Metabolism and Selectivity in Herbicide Development

The selectivity of chlorsulfuron, a compound structurally related to benzenesulfonamides, as a herbicide, is attributed to its metabolism by crop plants, which convert it to an inactive product. This research is crucial for developing selective herbicides that are safe for crops while effectively controlling weeds. Understanding the metabolic pathways can help in designing environmentally friendly agricultural chemicals (P. Sweetser, G. S. Schow, & J. M. Hutchison, 1982).

Gold(I)-Catalyzed Synthesis

A gold(I)-catalyzed cascade reaction has been used to synthesize a variety of N-(furan-3-ylmethylene)benzenesulfonamides. This innovative approach, involving a rare 1,2-alkynyl migration onto a gold carbenoid, enhances the chemistry of gold carbenoids with group migration. Such synthetic methods may find applications in creating complex molecules for pharmaceuticals and materials science (Tao Wang, Long Huang, S. Shi, M. Rudolph, & A. Hashmi, 2014).

properties

IUPAC Name

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-22-17-5-4-15(9-16(17)18)25(20,21)19(10-13-6-7-23-12-13)11-14-3-2-8-24-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOLPNQVPACLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

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